
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry. The 1,2,4-triazole ring is known for its broad spectrum of biological activities, making it a core structure in many pharmacologically active compounds .
Méthodes De Préparation
The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot parallel synthesis approach is efficient and has a high success rate in producing 1,2,4-triazole derivatives . Another method involves the use of microwave irradiation to facilitate the reaction between N-arylsuccinimides and aminoguanidine hydrochloride .
Analyse Des Réactions Chimiques
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and anticancer agent . Its ability to form hydrogen bonds with biological targets makes it a valuable scaffold in drug design . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its pharmacological properties . This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide include other 1,2,4-triazole derivatives such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These compounds share the 1,2,4-triazole core but differ in their substituents, which can lead to variations in their biological activities and applications .
Propriétés
Formule moléculaire |
C9H17N5O |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C9H17N5O/c1-7(2)13-9(3,8(10)15)4-14-6-11-5-12-14/h5-7,13H,4H2,1-3H3,(H2,10,15) |
Clé InChI |
ZAXGPIRTNTWUKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)(CN1C=NC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


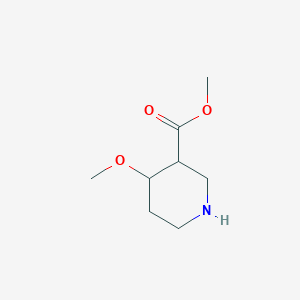

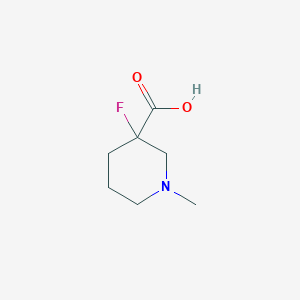
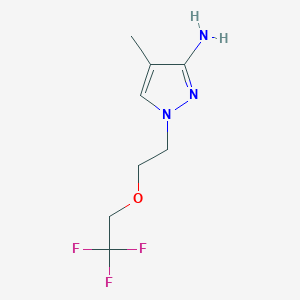

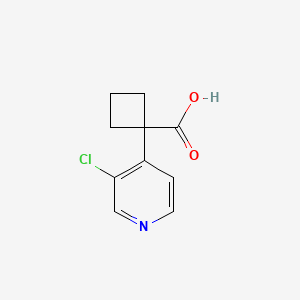
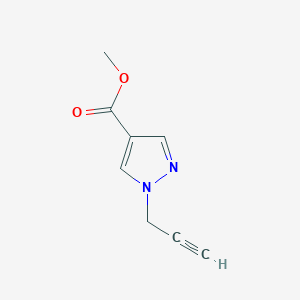



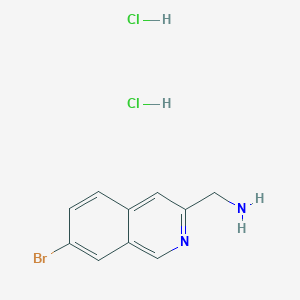
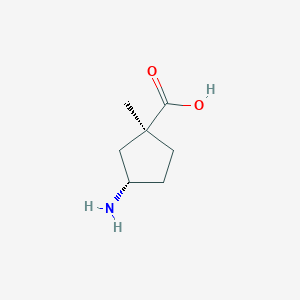
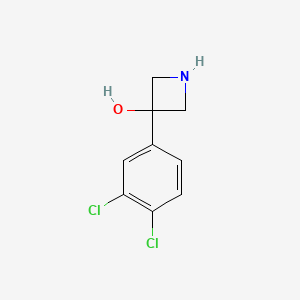
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)
